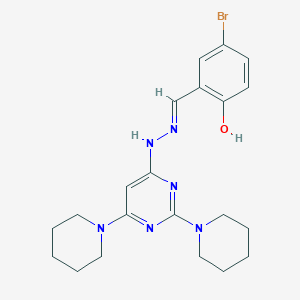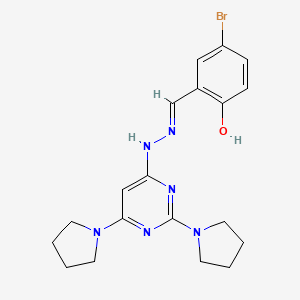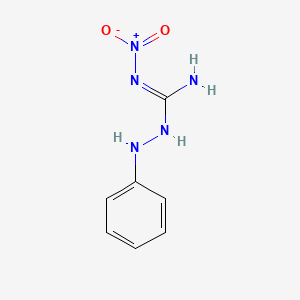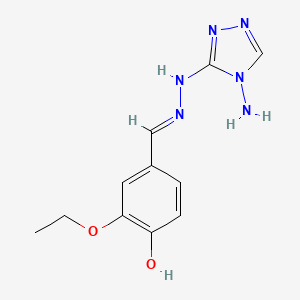![molecular formula C15H11BrO4 B3727126 3-[3-(2-bromophenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B3727126.png)
3-[3-(2-bromophenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one
Übersicht
Beschreibung
3-[3-(2-bromophenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects that make it an attractive candidate for further research.
Wirkmechanismus
The mechanism of action of 3-[3-(2-bromophenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one is not fully understood. However, it has been suggested that the compound exerts its effects by modulating certain signaling pathways involved in inflammation and cancer development. The compound has also been found to interact with certain enzymes, leading to their inhibition.
Biochemical and Physiological Effects:
3-[3-(2-bromophenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one has been found to exhibit unique biochemical and physiological effects. The compound has been reported to possess antioxidant properties, which may help to protect cells from oxidative damage. It has also been found to exhibit anti-inflammatory effects, which may help to reduce inflammation in the body. Additionally, the compound has been found to possess anticancer properties, making it a potential candidate for the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[3-(2-bromophenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one in lab experiments is its potential to exhibit unique biochemical and physiological effects. This makes it an attractive candidate for further research. However, one limitation is that the mechanism of action of the compound is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the research of 3-[3-(2-bromophenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one. One direction is to investigate the compound's potential for the treatment of various diseases, including cancer and inflammation. Another direction is to further elucidate the mechanism of action of the compound, which may help to identify potential targets for drug development. Additionally, further research could focus on the synthesis of analogs of the compound, which may exhibit improved properties for medicinal applications.
Conclusion:
In conclusion, 3-[3-(2-bromophenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a chemical compound that exhibits unique biochemical and physiological effects. The compound has potential applications in the field of medicinal chemistry, particularly in the treatment of cancer and inflammation. Further research is needed to fully understand the mechanism of action of the compound and to identify potential targets for drug development.
Wissenschaftliche Forschungsanwendungen
3-[3-(2-bromophenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one has been found to exhibit potential applications in the field of medicinal chemistry. It has been reported to possess anti-inflammatory, antioxidant, and anticancer properties. The compound has also been found to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
3-[(E)-3-(2-bromophenyl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO4/c1-9-8-13(18)14(15(19)20-9)12(17)7-6-10-4-2-3-5-11(10)16/h2-8,18H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJPAMQADXGOFI-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-bromophenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-(5-chloro-2-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3727045.png)



![2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3727084.png)

![N'-(2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3727089.png)
![2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B3727091.png)
![4-hydroxy-6-methyl-3-{3-[4-(methylthio)phenyl]acryloyl}-2H-pyran-2-one](/img/structure/B3727092.png)
![methyl 3-{[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indole-2-carboxylate](/img/structure/B3727100.png)
![2-hydroxy-3-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3727103.png)

![2,5-dihydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B3727118.png)
